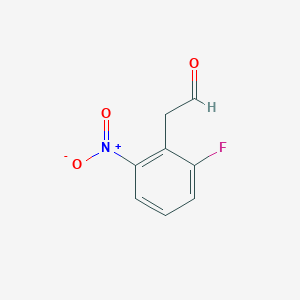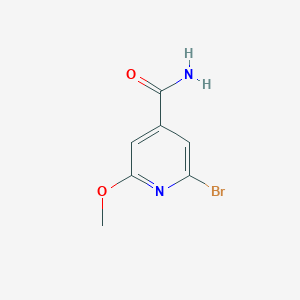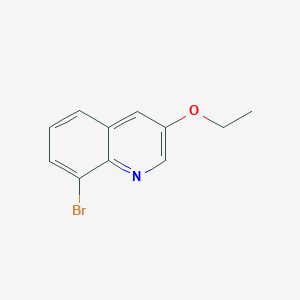
2-(2-Fluoro-6-nitrophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-6-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-fluorotoluene to introduce the nitro group, followed by oxidation to form the aldehyde group .
Industrial Production Methods
Industrial production methods for 2-(2-Fluoro-6-nitrophenyl)acetaldehyde may involve large-scale nitration and oxidation processes, utilizing specialized equipment to ensure safety and efficiency. The specific conditions, such as temperature, pressure, and choice of reagents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-6-nitrophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-6-nitrophenyl)acetic acid.
Reduction: 2-(2-Fluoro-6-aminophenyl)acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-6-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Fluoro-6-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(2-Fluoro-6-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.
Uniqueness
The presence of both a fluorine atom and a nitro group on the benzene ring, along with an aldehyde group, allows for a wide range of chemical transformations and interactions with biological molecules .
Propiedades
Fórmula molecular |
C8H6FNO3 |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
2-(2-fluoro-6-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2 |
Clave InChI |
NDRXIWBFVMNAAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)


![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)



![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)




